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Compound of Interest

Compound Name: 2-Butenethioic acid

Cat. No.: B15480823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-butenethioic acid is scarce in publicly available

literature. This guide consolidates general principles from analogous compounds and predicted

data to provide a comprehensive overview. All predicted values should be treated as estimates

and require experimental verification.

Introduction
2-Butenethioic acid, an unsaturated thiocarboxylic acid, represents a unique chemical entity

with potential applications in various scientific domains, including drug development and

materials science. Its structure, featuring both a reactive α,β-unsaturated system and a

thiocarboxylic acid moiety, suggests a rich and complex chemical profile. This technical guide

aims to provide a detailed exploration of the physicochemical properties of 2-butenethioic
acid, drawing upon established knowledge of similar compounds to predict its behavior and

characteristics.

Physicochemical Properties
Due to the limited availability of direct experimental data, the following table summarizes

predicted and extrapolated physicochemical properties of 2-butenethioic acid. These values
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are derived from computational models and comparison with analogous compounds like

crotonic acid and thioacetic acid.
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Property Predicted/Estimated Value Notes and Comparison

Molecular Formula C₄H₆OS

Molecular Weight 102.15 g/mol

Melting Point Data not available

Likely a low-melting solid or

liquid at room temperature. For

comparison, crotonic acid (the

carboxylic acid analog) has a

melting point of 71.6 °C. The

presence of sulfur may alter

intermolecular interactions.

Boiling Point Data not available

Expected to be higher than

crotonic acid (185 °C) due to

the heavier sulfur atom, but

potentially lower than if strong

hydrogen bonding is disrupted.

pKa ~3.0 - 3.5

Thiocarboxylic acids are

generally more acidic than

their carboxylic acid

counterparts. Thioacetic acid

has a pKa of approximately

3.4, while the pKa of crotonic

acid is 4.69. The unsaturation

may slightly influence the

acidity.[1]

Solubility Data not available

Expected to have limited

solubility in water and be

soluble in organic solvents like

ether, ethanol, and

dichloromethane, similar to

other small organic thioacids.
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Tautomerism Exists in thiol and thione forms

The thiol form (S-acid) is

generally the more stable and

predominant tautomer for

thiocarboxylic acids.[1]

Spectral Data (Predicted)
Detailed experimental spectra for 2-butenethioic acid are not readily available. The following

are predicted spectral characteristics based on the functional groups present in the molecule.

1H NMR Spectroscopy
The proton NMR spectrum of 2-butenethioic acid (in its more stable trans or (E)-isomer form)

is predicted to show the following signals:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.9 Doublet 3H CH₃

~5.8 Doublet of quartets 1H =CH- (alpha to C=O)

~7.1 Doublet of quartets 1H =CH- (beta to C=O)

~4.0 - 5.0 Broad singlet 1H S-H

13C NMR Spectroscopy
The carbon NMR spectrum is predicted to have four distinct signals:

Chemical Shift (ppm) Assignment

~18 CH₃

~125 =CH- (alpha to C=O)

~145 =CH- (beta to C=O)

~195 C=O
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Infrared (IR) Spectroscopy
Key predicted vibrational frequencies include:

Wavenumber (cm⁻¹) Functional Group Description

~2550 S-H Thiol stretch (typically weak)

~1680 C=O Carbonyl stretch (strong)

~1640 C=C Alkene stretch

~970 C-H bend
Out-of-plane bend for trans

alkene

Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 102. Key

fragmentation patterns for α,β-unsaturated thioesters often involve the loss of the thio- part of

the molecule. Predicted fragmentation for 2-butenethioic acid could include:

Loss of •SH: [M - 33]⁺ leading to a fragment at m/z = 69.

Loss of COSH: [M - 61]⁺ leading to a fragment at m/z = 41.

Experimental Protocols
While a specific, validated protocol for the synthesis of 2-butenethioic acid is not widely

published, general methods for the synthesis of thiocarboxylic acids can be adapted.

Synthesis via Acyl Chloride
This is a common method for preparing thiocarboxylic acids.[1]

Workflow:
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2-Butenoyl chloride

Reaction in an
aprotic solvent (e.g., THF)

Potassium hydrosulfide (KSH)

2-Butenethioic acid

Potassium chloride (KCl)

Click to download full resolution via product page

Synthesis of 2-Butenethioic Acid via Acyl Chloride

Methodology:

Preparation of Hydrosulfide Solution: A solution of potassium hydrosulfide (KSH) is prepared

in a suitable anhydrous, aprotic solvent such as tetrahydrofuran (THF).

Reaction: 2-Butenoyl chloride (crotonyl chloride) is added dropwise to the stirred KSH

solution at a controlled temperature (typically 0 °C to room temperature).

Workup: The reaction mixture is then acidified with a dilute acid (e.g., HCl) to protonate the

thiocarboxylate salt.

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl

ether), washed, dried, and purified, typically by distillation or chromatography.

Synthesis using Lawesson's Reagent
Lawesson's reagent is a thionating agent that can convert carboxylic acids to thiocarboxylic

acids.

Workflow:
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Crotonic acid

Reaction in an
anhydrous solvent (e.g., Toluene)

Lawesson's Reagent

2-Butenethioic acid

Phosphorus-containing byproducts
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Synthesis of 2-Butenethioic Acid using Lawesson's Reagent

Methodology:

Reaction Setup: Crotonic acid and Lawesson's reagent are dissolved in an anhydrous, high-

boiling solvent like toluene.

Heating: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for

several hours.

Workup and Purification: The solvent is removed under reduced pressure, and the crude

product is purified by chromatography to separate it from the phosphorus-containing

byproducts.

Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathway interactions of 2-butenethioic
acid are not available. However, the presence of an α,β-unsaturated carbonyl system suggests

potential biological reactivity.

Michael Addition Reactivity
Compounds with α,β-unsaturated carbonyl moieties are known to be Michael acceptors and

can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.

This reactivity is a key mechanism for the biological activity of many natural and synthetic

compounds.

Logical Relationship:
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2-Butenethioic acid
(α,β-unsaturated carbonyl)

Michael Addition

Protein with nucleophilic
cysteine residue (-SH)

Covalent Protein Adduct

Altered Protein Function

Downstream Biological Effect
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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